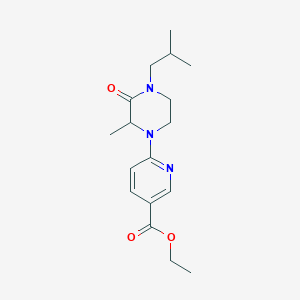
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. ABT is a triazine derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair pathways, specifically in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol specifically targets PARP1 and PARP2, which are the most abundant isoforms of PARP in cells.
Biochemical and Physiological Effects:
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit unique biochemical and physiological effects. In addition to its PARP inhibitory activity, 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to induce autophagy, a cellular process that involves the degradation and recycling of cellular components. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has also been found to inhibit the activity of the enzyme mono(ADP-ribosyl)transferase (ART), which is involved in DNA damage response pathways.
実験室実験の利点と制限
One of the main advantages of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in lab experiments is its specificity for PARP1 and PARP2 isoforms. This allows for the selective inhibition of PARP activity without affecting other DNA repair pathways. However, one limitation of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol is its low solubility in water, which can make it difficult to administer in in vivo experiments.
将来の方向性
There are several potential future directions for 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol research. One direction is the development of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, the role of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in other cellular processes, such as inflammation and immune response, could be explored.
合成法
The synthesis of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the reaction of 2-amino-5-bromobenzonitrile with butyl mercaptan and potassium thiocyanate in the presence of a base. The reaction occurs through the formation of an intermediate thiolate anion, which then reacts with the bromine atom on the benzene ring to form the desired 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol product. The yield of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, making 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol a potential chemotherapeutic agent for cancer treatment.
特性
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-butylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-2-3-6-20-13-16-12(19)11(17-18-13)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6,15H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMQCHTJUKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![1-(2-methylbenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6070617.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)

![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)